Benzamide, 3-(3-((2-hydroxy-2-(4-hydroxyphenyl)ethyl)amino)-3-methylbutyl)-, (+-)-
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Overview
Description
LY 135114 is a metabolite of LY 195448, a phenethanolamine with anti-tumour activity . It is a compound of interest in the field of medicinal chemistry due to its potential therapeutic applications. The molecular formula of LY 135114 is C20H26N2O3, and it has a molecular weight of 342.43 g/mol.
Preparation Methods
The synthetic routes and reaction conditions for LY 135114 are not widely documented in the public domain. it is known that LY 135114 is a metabolite of LY 195448, which suggests that it is formed through metabolic processes in biological systems
Chemical Reactions Analysis
LY 135114, being a phenethanolamine derivative, is likely to undergo various chemical reactions typical of this class of compounds. These reactions may include:
Oxidation: Phenethanolamines can undergo oxidation to form quinones or other oxidized products.
Reduction: Reduction reactions can convert ketones or aldehydes present in the structure to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY 135114 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reference compound in analytical studies to understand the metabolic pathways of LY 195448.
Industry: Its applications in industry are limited, primarily due to its research-focused use.
Mechanism of Action
The mechanism of action of LY 135114 involves its interaction with molecular targets in biological systems. As a metabolite of LY 195448, it is likely to interact with alpha-adrenergic receptors, which are involved in various physiological processes. The exact pathways and molecular targets of LY 135114 are still under investigation, but its effects are thought to be mediated through modulation of receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
LY 135114 is unique due to its specific structure and metabolic origin. Similar compounds include other phenethanolamines and their metabolites, such as:
LY 195448: The parent compound of LY 135114, known for its anti-tumour activity.
Phenylephrine: A common phenethanolamine used as a decongestant.
Dopamine: A neurotransmitter with a similar phenethanolamine structure.
Compared to these compounds, LY 135114 is unique in its specific interactions and potential therapeutic applications, particularly in the context of cancer research.
Properties
CAS No. |
126254-82-8 |
---|---|
Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methylbutyl]benzamide |
InChI |
InChI=1S/C20H26N2O3/c1-20(2,11-10-14-4-3-5-16(12-14)19(21)25)22-13-18(24)15-6-8-17(23)9-7-15/h3-9,12,18,22-24H,10-11,13H2,1-2H3,(H2,21,25) |
InChI Key |
SJRYBUHQSRYJMB-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N)NCC(C2=CC=C(C=C2)O)O |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N)NCC(C2=CC=C(C=C2)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 135114; LY135114; LY-135114. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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